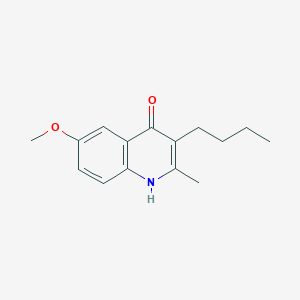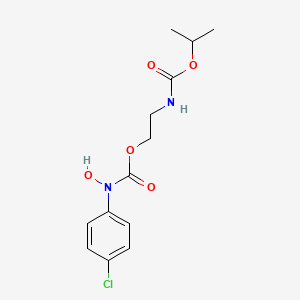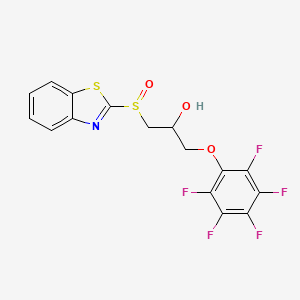![molecular formula C25H22N4O2S B4594809 N-[3-(氨基羰基)-6-甲基-4,5,6,7-四氢-1-苯并噻吩-2-基]-2-(3-吡啶基)-4-喹啉甲酰胺](/img/structure/B4594809.png)
N-[3-(氨基羰基)-6-甲基-4,5,6,7-四氢-1-苯并噻吩-2-基]-2-(3-吡啶基)-4-喹啉甲酰胺
描述
N-(3-CARBAMOYL-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(3-PYRIDINYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiophene core, a pyridine ring, and a quinoline moiety, making it a subject of study for its chemical reactivity and potential biological activities.
科学研究应用
Chemistry
In chemistry, N-(3-CARBAMOYL-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(3-PYRIDINYL)-4-QUINOLINECARBOXAMIDE is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desirable properties.
Biology
In biological research, this compound is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Studies focus on understanding how the compound interacts with biological targets and its effects on cellular processes.
Medicine
In medicine, N-(3-CARBAMOYL-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(3-PYRIDINYL)-4-QUINOLINECARBOXAMIDE is explored for its potential therapeutic applications. Researchers aim to identify its efficacy and safety in treating various diseases and conditions, as well as its mechanism of action.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CARBAMOYL-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(3-PYRIDINYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, which is then functionalized to introduce the carbamoyl and methyl groups. Subsequent steps involve the coupling of the benzothiophene derivative with a pyridine ring and a quinoline carboxamide moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
N-(3-CARBAMOYL-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(3-PYRIDINYL)-4-QUINOLINECARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
作用机制
The mechanism of action of N-(3-CARBAMOYL-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(3-PYRIDINYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the nature of the target.
相似化合物的比较
Similar Compounds
Similar compounds to N-(3-CARBAMOYL-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(3-PYRIDINYL)-4-QUINOLINECARBOXAMIDE include other benzothiophene derivatives, pyridine-containing compounds, and quinoline carboxamides. Examples include:
- Benzothiophene-2-carboxamide
- 3-Pyridinyl-4-quinolinecarboxamide
- 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene derivatives
Uniqueness
What sets N-(3-CARBAMOYL-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-(3-PYRIDINYL)-4-QUINOLINECARBOXAMIDE apart is its unique combination of structural features, which confer distinct chemical and biological properties. The presence of the benzothiophene core, pyridine ring, and quinoline moiety in a single molecule allows for a diverse range of interactions and reactivities, making it a valuable compound for research and application.
属性
IUPAC Name |
N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2S/c1-14-8-9-17-21(11-14)32-25(22(17)23(26)30)29-24(31)18-12-20(15-5-4-10-27-13-15)28-19-7-3-2-6-16(18)19/h2-7,10,12-14H,8-9,11H2,1H3,(H2,26,30)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKKFMLILYWBHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(TERT-BUTYL)-N'-[4-(MORPHOLINOMETHYL)PHENYL]UREA](/img/structure/B4594752.png)
![1-(furan-2-ylmethyl)-2-hydroxy-5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4594759.png)

![N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4594763.png)
![N~1~-(2-METHYLPHENYL)-2-{[4-(2-NAPHTHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE](/img/structure/B4594776.png)
![7-[2-(3,4-DICHLOROPHENYL)-2-OXOETHOXY]-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B4594782.png)
![(5E)-5-[(3-methoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B4594793.png)
![4-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}morpholine](/img/structure/B4594799.png)
![4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[1-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4594807.png)
![METHYL 5-{[4-({[3-(DIFLUOROMETHYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)-2-METHOXYPHENOXY]METHYL}-2-FUROATE](/img/structure/B4594818.png)
![1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4594823.png)

